![molecular formula C17H17BrN2O3 B4388363 N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4388363.png)
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Overview
Description
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BME-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BME-001 is a small molecule that belongs to the class of N-phenyl-N'-(4-alkoxybenzyl) ethanediamide derivatives.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is still not fully understood. However, studies have suggested that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have several biochemical and physiological effects. Studies have suggested that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is its potent antiproliferative activity against a wide range of cancer cell lines. However, one of the major limitations of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One of the major areas of interest is the development of more water-soluble derivatives of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide that can be administered in vivo. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in animal models. Finally, the development of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide as a potential anticancer drug candidate is an area of ongoing research.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have potential applications in various fields of scientific research. One of the major areas of interest is its use as an anticancer agent. Several studies have shown that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
properties
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-13(18)5-8-15(11)20-17(22)16(21)19-10-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRBUJVIAVJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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